(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system, where they help control heart rate and neuronal excitability.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrazolo[3,4-b]pyridine core and various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C25H30N4O4S |
Molecular Weight | 482.6 g/mol |
CAS Number | 1021224-72-5 |
Solubility | Not extensively documented |
The compound's structure includes a dioxidotetrahydrothiophenyl group and a methoxyphenyl group, which are critical for its interaction with biological targets. The presence of these substituents enhances lipophilicity and may affect the compound's pharmacokinetics and dynamics.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of the pyrazolo[3,4-b]pyridine core exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.
- IC50 Values :
These results indicate that the compound possesses potent anticancer properties, warranting further investigation into its mechanisms of action.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest :
- Induction of Apoptosis :
-
Target Interaction :
- The interaction with G protein-coupled receptors (GPCRs) has been suggested as a possible pathway through which the compound may exert its effects .
Case Studies
Several studies have explored the biological activities of similar compounds within the pyrazolo[3,4-b]pyridine class:
- Study A : Investigated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer activities. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines.
- Study B : Focused on the synthesis and evaluation of compounds with similar structural motifs, revealing promising results in terms of selectivity and potency against various tumor types.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)26-10-3-4-11-26)13-20(16-5-7-18(31-2)8-6-16)24-22(21)27(25-15)17-9-12-32(29,30)14-17/h5-8,13,17H,3-4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSFDPKBNJNWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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